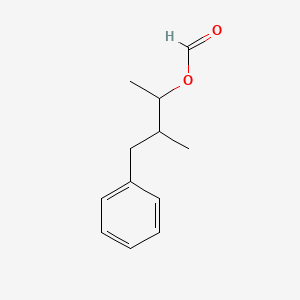

1,2-Dimethyl-3-phenylpropyl formate

Beschreibung

1,2-Dimethyl-3-phenylpropyl formate is an ester derivative combining a formate group with a branched alkyl chain substituted with a phenyl group. Formate esters generally exhibit volatility and are used in fragrances, solvents, or chemical intermediates. The phenyl group may enhance stability and alter solubility compared to non-aromatic analogs .

Eigenschaften

CAS-Nummer |

63449-93-4 |

|---|---|

Molekularformel |

C12H16O2 |

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

(3-methyl-4-phenylbutan-2-yl) formate |

InChI |

InChI=1S/C12H16O2/c1-10(11(2)14-9-13)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |

InChI-Schlüssel |

MEHODVFYXPFAME-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC=CC=C1)C(C)OC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-phenylpropyl formate can be synthesized by reacting 1,2-dimethyl-3-phenylpropanol with formic acid. The reaction is typically catalyzed by either an acid or a base. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to optimize the yield of the product .

Industrial Production Methods: In an industrial setting, the production of 1,2-dimethyl-3-phenylpropyl formate involves the same basic reaction but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dimethyl-3-phenylpropyl formate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated compounds.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-3-phenylpropyl formate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,2-dimethyl-3-phenylpropyl formate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. This reaction is catalyzed by esterases, which are enzymes that break down esters. The resulting products can then participate in further biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-dimethyl-3-phenylpropyl formate to related esters and organophosphorus compounds from the evidence.

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

¹Specific data for 1,2-dimethyl-3-phenylpropyl formate are unavailable in the evidence; inferred based on structural analogs.

Physical and Chemical Properties

- Volatility and Solubility: Formate esters (e.g., sodium formate derivatives) are typically more volatile than phosphonofluoridates due to weaker intermolecular forces. The phenyl group in 1,2-dimethyl-3-phenylpropyl formate may reduce water solubility compared to sodium formate .

- Reactivity: Phosphonofluoridates (e.g., 1,2-dimethylpropyl ethylphosphonofluoridate) exhibit high reactivity due to the P–F bond, making them potent acetylcholinesterase inhibitors. In contrast, formate esters are less reactive and often serve as hydrolyzable prodrugs or solvents .

- Stability : The cyclopropane ring in dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate provides structural rigidity, while the phenyl group in 1,2-dimethyl-3-phenylpropyl formate may enhance thermal stability .

Industrial and Pharmaceutical Relevance

Gaps in Knowledge

Direct data on 1,2-dimethyl-3-phenylpropyl formate are absent in the provided evidence. Further studies are needed to characterize its synthesis, stability, and biological activity relative to analogs like dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate .

Biologische Aktivität

1,2-Dimethyl-3-phenylpropyl formate is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,2-Dimethyl-3-phenylpropyl formate can be represented by the following chemical structure:

This compound consists of a formate ester derived from 1,2-dimethyl-3-phenylpropyl alcohol. The phenyl group is expected to contribute to its biological activity through various mechanisms.

Antihyperglycemic Effects

Recent studies have indicated that compounds similar to 1,2-dimethyl-3-phenylpropyl formate exhibit antihyperglycemic properties. For instance, molecular docking studies revealed binding affinities to key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. These findings suggest that the compound may help in managing blood glucose levels effectively .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its analgesic and anti-inflammatory activities. In vitro assays demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition of COX-II has been linked to reduced pain and inflammation, making it a candidate for further pharmacological development .

The biological activity of 1,2-dimethyl-3-phenylpropyl formate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to enzymes involved in glucose metabolism and inflammation, leading to reduced activity of these pathways.

- Antioxidative Activity : Some studies suggest that similar compounds possess antioxidative properties that may contribute to their overall therapeutic effects .

Case Studies

Case Study 1: Antihyperglycemic Activity

A recent study conducted on diabetic rat models showed that administration of compounds structurally related to 1,2-dimethyl-3-phenylpropyl formate resulted in significant reductions in blood glucose levels. The study utilized both oral glucose tolerance tests and fasting blood glucose measurements to assess efficacy.

Case Study 2: Analgesic Efficacy

In another study focusing on pain management, the compound was tested in a formalin-induced pain model in mice. Results indicated a notable decrease in pain response compared to control groups, supporting its potential as an analgesic agent.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antihyperglycemic | Inhibition of α-glucosidase | |

| Analgesic | COX-II inhibition | |

| Anti-inflammatory | Reduction of inflammatory markers |

Table 2: Molecular Docking Results

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| 1,2-Dimethyl-3-phenylpropyl formate | α-glucosidase | -7.5 |

| COX-II | -8.0 | |

| α-amylase | -6.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.